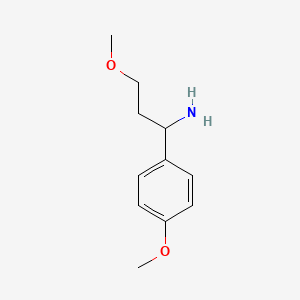
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine is an organic compound with the chemical formula C10H15NO. It is a colorless to yellow liquid with a bitter taste similar to amphetamine .
Preparation Methods
The preparation of 3-Methoxy-1-(4-methoxyphenyl)propan-1-amine can be achieved through the reaction of anisole and propylamine under appropriate reaction conditions . The specific synthetic route involves the following steps:
Reaction of Anisole and Propylamine: Anisole is reacted with propylamine in the presence of a catalyst to form the desired product.
Purification: The crude product is purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups using reagents like halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its effects on biological systems, particularly its role as a psychostimulant.
Industry: The compound is used in the production of other chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(4-methoxyphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This leads to an increase in serotonin levels, which can influence mood, appetite, and other physiological functions.
Comparison with Similar Compounds
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine can be compared with other similar compounds such as:
4-Methoxyamphetamine: This compound also acts as a serotonin releasing agent and has similar psychostimulant effects.
3-(4-methoxyphenoxy)propan-1-amine: Used in organic synthesis and the production of various drugs, this compound has different applications compared to this compound.
1-(3,4-Dimethoxyphenyl)-2-propanamine: Another compound with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific applications and mechanism of action, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-methoxy-1-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-8-7-11(12)9-3-5-10(14-2)6-4-9/h3-6,11H,7-8,12H2,1-2H3 |
InChI Key |
VUEUCAKRAYFHCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)
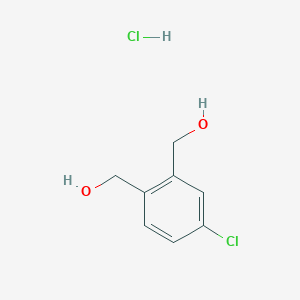


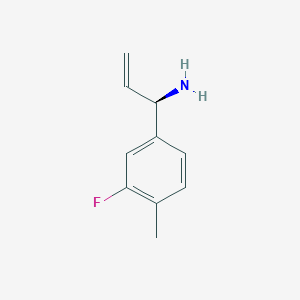
![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
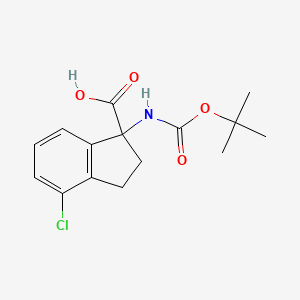
![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
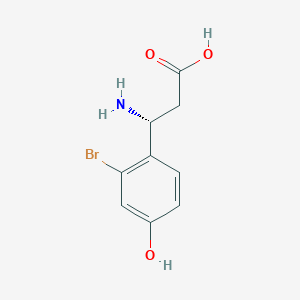

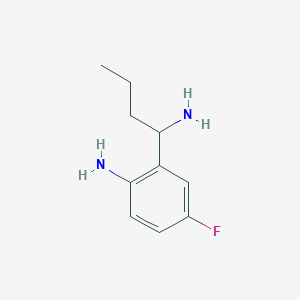
![Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B15236196.png)

